4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(4-bromothiophene-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3O2S/c15-10-7-11(21-9-10)14(20)17-5-6-18(13(19)8-17)12-3-1-2-4-16-12/h1-4,7,9H,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGIJOBOEUTNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC(=CS2)Br)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological significance, and various studies that highlight its pharmacological properties.

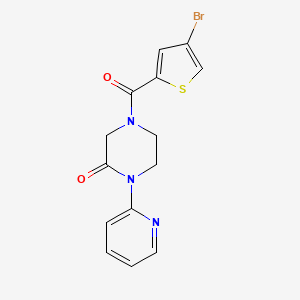

Chemical Structure

The molecular structure of the compound can be represented as follows:

This compound features a bromothiophene moiety, a piperazine ring, and a pyridine substituent, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromothiophene-2-carboxylic acid with pyridin-2-amine in the presence of coupling agents. The reaction conditions often include solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study demonstrated that these compounds inhibit bacterial growth by disrupting lipid biosynthesis pathways within the microbial cells . The antimicrobial activity was evaluated using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties, particularly against human breast adenocarcinoma cell lines (MCF7). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest . The effectiveness was assessed using the Sulforhodamine B (SRB) assay, which quantifies cell viability post-treatment.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.5 |

| Control (Doxorubicin) | MCF7 | 0.5 |

Neuropharmacological Activity

Additionally, compounds with similar structures have been investigated for their neuropharmacological effects, particularly as potential serotonin receptor agonists. This activity suggests a role in modulating mood and anxiety disorders .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to various biological targets. Using software like Schrodinger's Glide, researchers have modeled interactions with serotonin receptors and other relevant enzymes. The results indicate favorable binding energies, suggesting potential as a therapeutic agent .

Case Studies

- Antimicrobial Efficacy : A study evaluated several derivatives of thiophene-based compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics .

- Anticancer Screening : In a comparative study against multiple cancer cell lines, the tested compound showed selective cytotoxicity towards MCF7 cells, with minimal effects on normal cell lines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one exhibit promising anticancer properties. A study demonstrated that compounds with similar structural motifs showed inhibitory effects on various cancer cell lines, suggesting potential as chemotherapeutic agents. The mechanism often involves the inhibition of specific kinases or pathways associated with cancer proliferation and survival .

1.2 Dual ATX/CA Inhibitors

The compound has been identified as a dual inhibitor of autotaxin (ATX) and carbonic anhydrase (CA), which are crucial in cancer progression and metastasis. Such dual inhibition can enhance therapeutic efficacy while minimizing side effects associated with single-target therapies. This dual action is particularly relevant in the context of developing treatments for aggressive cancers .

Synthetic Methodologies

2.1 Suzuki Coupling Reactions

The synthesis of this compound can be effectively achieved through Suzuki coupling reactions. This method allows for the incorporation of various aryl groups, enhancing the compound's pharmacological profile. The reaction conditions typically involve palladium catalysts and boronic acids, yielding high purity and good yields .

| Reaction Type | Catalyst | Yield (%) | Notes |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 70-85 | High yield with electron-donating groups |

| One-Pot Synthesis | TiCl₄ | 75 | Effective for initial condensation |

Case Studies

3.1 Compound Characterization and Activity

In a recent study, compounds derived from this compound were characterized using NMR and mass spectrometry, confirming their structures and purity. The compounds were tested for biological activity against various bacterial strains, showing significant antibacterial properties, which could lead to the development of new antibiotics .

3.2 Computational Studies

Computational analyses have been conducted to predict the electronic properties of the compound, including HOMO-LUMO gaps and reactivity indices. Such studies provide insights into the stability and potential bioactivity of synthesized derivatives, guiding further modifications to enhance efficacy against targeted diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure Variations: Piperazin-2-one vs. Piperazine

The piperazin-2-one core differentiates this compound from non-oxidized piperazine derivatives. For example:

- Compound 15 (): [4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-bromophenyl)ethan-1-one lacks the ketone in the piperazine ring.

- Compound 21 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone uses a standard piperazine ring. The trifluoromethyl group enhances lipophilicity compared to the bromothiophene in the target compound .

Table 1: Core Structure Comparisons

Aromatic Substituent Variations

Thiophene vs. Chromane/Phenyl

- 4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one (): Replaces bromothiophene with a chromane system.

- MK45 (): Contains a thiophen-2-yl group linked via a butanone chain. The longer chain may increase conformational flexibility compared to the target’s direct carbonyl linkage .

Halogen Effects: Bromo vs. Fluoro/Chloro

- Compound 15 (): Uses a 4-bromophenyl group. Bromine’s bulkiness may sterically hinder interactions compared to the target’s bromothiophene, which positions bromine on a smaller heterocycle .

- : A sulfonyl-linked benzothiophene with a chlorine substituent. Chlorine’s electronegativity differs from bromine, altering electronic effects on the aromatic system .

Linker and Functional Group Variations

- Carbonyl vs. Sulfonyl/Butanone: The target’s carbonyl linker (C=O) is a strong hydrogen-bond acceptor. MK36 (): Uses a butanone chain, introducing additional methylene groups that could improve membrane permeability but reduce target specificity .

Table 2: Functional Group Impact

Pyridin-2-yl vs. Other Aromatic Substituents

The pyridin-2-yl group in the target compound provides a hydrogen-bond acceptor site. Analogues with alternative aryl groups exhibit distinct properties:

- Compound 21 (): Trifluoromethylphenyl group introduces strong electron-withdrawing effects, increasing resistance to metabolic oxidation but reducing basicity compared to pyridine .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(4-Bromothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and carbonylation. Key steps include coupling the bromothiophene moiety to the piperazinone core under controlled conditions. For example:

-

Step 1 : Activation of the bromothiophene carboxylic acid using coupling agents (e.g., EDCI or DCC).

-

Step 2 : Reaction with 1-(pyridin-2-yl)piperazin-2-one in anhydrous solvents (e.g., dichloromethane or DMF) at 0–25°C .

-

Optimization : Temperature, solvent polarity, and catalyst choice (e.g., K₂CO₃) significantly impact yield and purity. Continuous flow reactors may enhance efficiency in scaling up .

Table 1: Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (HPLC) Source 1 EDCI, DMF, 25°C 65–70 >90% 2 K₂CO₃, DCM, 0°C 75–80 >95%

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is used:

- NMR : ¹H/¹³C NMR to confirm substituent positions and piperazinone ring conformation .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the pyridyl nitrogen and carbonyl groups) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening approaches are used to assess its activity?

- Methodological Answer : Initial screening focuses on target-specific assays:

- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) to measure IC₅₀ against kinases or proteases.

- Receptor Binding : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using tritiated ligands .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer : DoE identifies critical variables (e.g., solvent ratio, temperature) through factorial designs:

- Variables : Solvent (DMF vs. DCM), catalyst loading (0.5–2.0 eq.), and reaction time (12–48 hrs).

- Response Surface Modeling : Maximizes yield while minimizing impurities. For example, a central composite design revealed that DMF at 20°C with 1.5 eq. K₂CO₃ gave optimal results .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

- Methodological Answer : Modifying the bromothiophene or pyridyl groups alters bioactivity:

- Analog Comparison :

Table 2: Key Structural Analogs and Activities

| Analog Structure | Bioactivity Change | Source |

|---|---|---|

| Replacement of Br with Cl on thiophene | Reduced kinase inhibition potency | |

| Pyridyl → Phenyl substitution | Loss of receptor binding affinity |

- Mechanistic Insight : The bromine atom enhances hydrophobic interactions, while the pyridyl nitrogen participates in hydrogen bonding .

Q. What computational strategies predict target binding modes and pharmacokinetics?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations:

- Docking : Aligns the compound into binding pockets (e.g., kinase ATP sites) using scoring functions (e.g., ΔG calculation).

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions. The bromothiophene group may increase metabolic stability but reduce solubility .

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer : Systematic validation steps include:

- Dose-Response Curves : Confirm IC₅₀ consistency across replicates.

- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out nonspecific effects.

- Structural Reanalysis : Compare crystallographic data with analogs to identify conformational flexibility impacting activity .

Data Contradiction Analysis Example

Scenario : Conflicting cytotoxicity data in MCF-7 cells (IC₅₀: 10 μM vs. 50 μM in two studies).

- Resolution Steps :

- Verify compound purity (HPLC/MS).

- Standardize assay conditions (cell passage number, serum concentration).

- Test metabolites for off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.